molecular formula C18H22N2O5S B2498281 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide CAS No. 1396708-20-5

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2498281
CAS No.: 1396708-20-5
M. Wt: 378.44
InChI Key: IUMJULRFCANWAW-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide (hereafter referred to as the target compound) is a sulfamoyl benzamide derivative characterized by a cyclopropyl-furan-hydroxyethyl side chain and a dimethylsulfamoyl group attached to the benzamide core.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-20(2)26(23,24)15-9-5-13(6-10-15)17(21)19-12-18(22,14-7-8-14)16-4-3-11-25-16/h3-6,9-11,14,22H,7-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMJULRFCANWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropyl-furan moiety: This can be achieved through a cyclopropanation reaction followed by a furan ring formation.

    Attachment of the hydroxyethyl group:

    Formation of the benzamide core: The final step involves the coupling of the cyclopropyl-furan-hydroxyethyl intermediate with a benzamide derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the benzamide core can yield the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

Key Structural Differences :

  • Heterocyclic Core : LMM11 contains a 1,3,4-oxadiazole ring, whereas the target compound lacks this moiety.
  • Sulfamoyl Substituents : LMM11 features a cyclohexyl-ethylsulfamoyl group, compared to the dimethylsulfamoyl group in the target compound.
  • Side Chain : LMM11 includes a furan-2-yl group directly attached to the oxadiazole, while the target compound integrates a cyclopropyl-furan-hydroxyethyl chain.

Functional Implications :

  • The oxadiazole ring in LMM11 enhances π-π stacking interactions with biological targets, such as thioredoxin reductase in Candida albicans .

Structural Analog 2: N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide (BK46946)

Key Structural Differences :

  • Core Structure : BK46946 replaces the benzamide-sulfamoyl group with a thiophene carboxamide.

Functional Implications :

  • The thiophene ring in BK46946 introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to the target compound’s polar sulfamoyl group .
  • The shared cyclopropyl-furan-hydroxyethyl chain in both compounds suggests similar metabolic stability, as cyclopropyl groups often resist oxidative degradation .

Structural Analog 3: 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Key Structural Differences :

  • Sulfamoyl Substituents : This analog features bis(2-methylpropyl)sulfamoyl and 4-methylpyrimidinylsulfamoyl groups, contrasting with the dimethylsulfamoyl group in the target compound.
  • Symmetry : The dual sulfamoyl groups increase molecular weight (MW = 585.67 g/mol) and steric bulk compared to the target compound’s simpler structure .

Functional Implications :

  • The pyrimidinylsulfamoyl group may enhance binding to nucleotide-binding enzymes (e.g., kinases), whereas the target compound’s dimethylsulfamoyl group likely prioritizes solubility over target specificity .

Spectral Features

  • IR Spectroscopy : The target compound’s dimethylsulfamoyl group would exhibit νS=O stretches near 1150–1300 cm⁻¹, similar to sulfonamides in . Absence of νS-H (~2500 cm⁻¹) would confirm the absence of thiol tautomers, as seen in triazole derivatives .
  • NMR : The cyclopropyl group’s protons would appear as a multiplet near δ 0.5–1.5 ppm, while the furan ring’s protons would resonate at δ 6.3–7.4 ppm .

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM11 BK46946
Molecular Weight ~393.45 g/mol (estimated) 445.50 g/mol 277.34 g/mol
LogP (Predicted) 2.8 3.5 2.1
Hydrogen Bond Donors 2 3 2
Key Functional Groups Dimethylsulfamoyl, furan Oxadiazole, cyclohexyl Thiophene, cyclopropyl

Interpretation :

  • The target compound’s moderate LogP (2.8) suggests balanced lipophilicity for membrane penetration and aqueous solubility, favorable for oral bioavailability.
  • LMM11’s higher LogP (3.5) may limit solubility but enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that combines a cyclopropyl group, a furan ring, and a dimethylsulfamoyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan and cyclopropyl structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds often act as topoisomerase II inhibitors, which are crucial in DNA replication and repair processes.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Etoposide10VariousTopoisomerase II inhibitor
Compound A5Breast CancerTopoisomerase II inhibition
Compound B3Colon CancerInduction of apoptosis
This compoundTBDTBDTBD

The mechanism through which this compound exerts its biological activity involves several pathways:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerase II, leading to DNA strand breaks during replication.
  • Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to increase ROS levels in cancer cells, promoting oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
SulfamethoxazoleE. coli0.5 µg/mL
TrimethoprimS. aureus1 µg/mL
This compoundTBDTBD

Study on Topoisomerase Inhibition

A study conducted on furan-based compounds revealed that several derivatives exhibited selective inhibition of human topoisomerases, demonstrating significant anticancer activity at low micromolar concentrations compared to established chemotherapeutics like etoposide . The study utilized various assays to evaluate the compounds' efficacy and elucidated their mechanism through molecular docking studies.

Exploration of Structure-Activity Relationships (SAR)

Research focusing on the structure-activity relationship (SAR) of similar compounds has indicated that modifications to the furan ring and cyclopropyl groups can greatly influence biological activity. For example, substituents on the furan ring were found to enhance binding affinity to target enzymes involved in cancer progression .

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